5-Acetyl-2-methoxyphenyl acetate
Overview
Description
5-Acetyl-2-methoxyphenyl acetate is an organic compound with the molecular formula C11H12O4 It is a derivative of phenol, featuring both acetyl and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-methoxyphenyl acetate typically involves the acetylation of 2-methoxyphenol (guaiacol) using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows: [ \text{C}_7\text{H}_8\text{O}_2 + \text{(CH}3\text{CO)}2\text{O} \rightarrow \text{C}{11}\text{H}{12}\text{O}_4 + \text{CH}_3\text{COOH} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-methoxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-Acetyl-2-methoxyphenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism by which 5-Acetyl-2-methoxyphenyl acetate exerts its effects involves interactions with various molecular targets. The acetyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity to biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl acetate: Lacks the acetyl group, resulting in different reactivity and applications.
5-Acetyl-2-hydroxyphenyl acetate: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical properties.
Biological Activity
5-Acetyl-2-methoxyphenyl acetate is a compound that has garnered interest in various scientific fields due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in research.
Chemical Structure and Properties
This compound is characterized by the presence of an acetyl group and a methoxy group attached to a phenyl ring. Its chemical structure can be represented as follows:
This structure plays a crucial role in its reactivity and biological interactions, influencing how it interacts with various biomolecules.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that the compound possesses antimicrobial properties, making it a candidate for developing new antibiotics or preservatives.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory potential, which could be beneficial in treating inflammatory diseases.
- Antioxidant Properties : It has shown promise as an antioxidant, helping to mitigate oxidative stress in biological systems.
- Potential Antidepressant Activity : Docking studies suggest that derivatives of this compound may interact effectively with biological receptors associated with mood regulation, indicating potential antidepressant effects.
The biological activity of this compound is attributed to its interaction with various molecular targets. The acetyl and methoxy groups facilitate hydrogen bonding and hydrophobic interactions, enhancing the compound's binding affinity to enzymes and receptors. This mechanism underlies its effectiveness in various biochemical pathways, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects against diseases.
- Receptor Modulation : By interacting with neurotransmitter receptors, it may influence mood and cognitive functions, supporting its potential as an antidepressant.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study conducted by BenchChem revealed that the compound demonstrated significant antimicrobial activity against various bacterial strains. This finding suggests its potential application in developing new antimicrobial agents.
- Anti-inflammatory Research : Research published in scientific journals indicates that this compound can reduce inflammation markers in vitro, highlighting its therapeutic potential for inflammatory conditions.
- Antioxidant Activity Assessment : A comparative study showed that the antioxidant capacity of this compound was comparable to established antioxidants like ascorbic acid, suggesting its utility in formulations aimed at reducing oxidative stress.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Methoxyphenyl acetate | Lacks acetyl group | Lower reactivity; primarily used in flavoring |
5-Acetyl-2-methoxybenzoic acid | Contains carboxylic acid group | Exhibits different biological activities |
2-Acetyl-5-methoxyphenol | Hydroxyl group instead of acetate | Different reactivity patterns affecting bioactivity |
This table illustrates how variations in functional groups influence the chemical behavior and biological activity of these compounds.
Properties
IUPAC Name |
(5-acetyl-2-methoxyphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(12)9-4-5-10(14-3)11(6-9)15-8(2)13/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPFICFACFZUQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400526 | |
Record name | Ethanone, 1-[3-(acetyloxy)-4-methoxyphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60792-88-3 | |
Record name | Ethanone, 1-[3-(acetyloxy)-4-methoxyphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACETIC ACID 5-ACETYL-2-METHOXY-PHENYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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